((3-Formyl-1H-indol-4-yl)thio)methyl acetate
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Overview
Description
((3-Formyl-1H-indol-4-yl)thio)methyl acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole core with a formyl group at the 3-position and a thioether linkage to a methyl acetate group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Formyl-1H-indol-4-yl)thio)methyl acetate typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with DMF and POCl3 . The thioether linkage can be formed by reacting the 4-position of the indole with a thiol in the presence of a base . Finally, the methyl acetate group can be introduced through esterification reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis followed by sequential functionalization steps. The reactions are typically carried out in batch reactors with careful control of temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
((3-Formyl-1H-indol-4-yl)thio)methyl acetate undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
((3-Formyl-1H-indol-4-yl)thio)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((3-Formyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thioether linkage can modulate the compound’s lipophilicity and membrane permeability . These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Indole-3-carbinol: A compound with anticancer properties, featuring a hydroxymethyl group at the 3-position.
Indole-3-aldehyde: Similar to ((3-Formyl-1H-indol-4-yl)thio)methyl acetate but lacks the thioether and acetate groups.
Uniqueness
This compound is unique due to its combination of a formyl group, thioether linkage, and methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
(3-formyl-1H-indol-4-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C12H11NO3S/c1-8(15)16-7-17-11-4-2-3-10-12(11)9(6-14)5-13-10/h2-6,13H,7H2,1H3 |
InChI Key |
ZPLRDUBCICENSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCSC1=CC=CC2=C1C(=CN2)C=O |
Origin of Product |
United States |
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